molecular formula C4H9NO B1526247 (2-Aminocyclopropyl)methanol CAS No. 1314929-43-5

(2-Aminocyclopropyl)methanol

Cat. No.: B1526247
CAS No.: 1314929-43-5
M. Wt: 87.12 g/mol
InChI Key: YACWILRABGNJKG-UHFFFAOYSA-N
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Description

(2-Aminocyclopropyl)methanol: is a chemical compound with the molecular formula C4H9NO . It consists of a cyclopropyl group attached to a methanol moiety with an amino group at the second position of the cyclopropyl ring

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of Cyclopropylamine: One common synthetic route involves the hydroxylation of cyclopropylamine using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

  • Reduction of Cyclopropylcarboxylic Acid: Another method includes the reduction of cyclopropylcarboxylic acid using reducing agents like lithium aluminium hydride (LiAlH4).

Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis processes, optimizing reaction conditions to achieve high yields and purity. These processes are often carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

(2-Aminocyclopropyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds using reagents like nitric acid (HNO3).

  • Reduction: The compound can be reduced to form amines using reducing agents such as sodium borohydride (NaBH4).

  • Substitution: The hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions:

  • Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4).

  • Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution: Alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the compound.

  • Ethers: Resulting from the substitution of the hydroxyl group.

Scientific Research Applications

(2-Aminocyclopropyl)methanol: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2-Aminocyclopropyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and reactivity.

Comparison with Similar Compounds

(2-Aminocyclopropyl)methanol: is unique due to its cyclopropyl ring, which imparts distinct chemical properties compared to other compounds. Similar compounds include:

  • Cyclopropylamine: Lacks the hydroxyl group.

  • Cyclopropylmethanol: Lacks the amino group.

  • Aminomethylcyclopropane: Different structural arrangement of the amino and hydroxyl groups.

This compound .

Properties

IUPAC Name

(2-aminocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACWILRABGNJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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